3,4-Dimethoxy[7-13C]-benzyl Alcohol
Description
Significance of Isotopic Tracers in Mechanistic and Pathway Elucidation Studies
Isotopic tracers, particularly those labeled with ¹³C, are instrumental in unraveling the intricate details of chemical reactions and biological pathways. symeres.com By introducing a ¹³C-labeled compound into a system, researchers can follow the journey of the labeled carbon atom through a series of transformations. nih.gov This provides direct evidence for proposed reaction mechanisms and helps to identify the sequence of events in a metabolic pathway. wikipedia.org
For instance, in metabolic flux analysis (MFA), ¹³C-labeled substrates like glucose or glutamine are used to quantify the rates of intracellular metabolic reactions. researchgate.netnih.gov The distribution of the ¹³C label in the resulting metabolites reveals the relative contributions of different pathways to their production. researchgate.net This approach has been crucial in understanding the metabolic reprogramming that occurs in diseases like cancer. bohrium.com Similarly, in chemical synthesis, labeling a specific atom can help determine whether a particular bond is broken or formed during a reaction, providing definitive proof for a proposed mechanism.
The use of stable isotopes in conjunction with advanced analytical methods like NMR and MS allows for the detailed characterization of intermediates and products, offering a level of insight that is often unattainable with conventional techniques. acs.orgrsc.org
Rationale for ¹³C Enrichment at the Benzylic Position in 3,4-Dimethoxybenzyl Alcohol
The specific placement of the ¹³C isotope at the benzylic position (the carbon atom attached to the benzene (B151609) ring and the hydroxyl group) in 3,4-Dimethoxybenzyl alcohol is a deliberate and strategic choice for several research applications. This position is a key reactive center in many chemical transformations.
Labeling the benzylic carbon allows for the direct monitoring of reactions involving this site, such as oxidation to the corresponding aldehyde or substitution of the hydroxyl group. For example, studying the oxidation of 3,4-Dimethoxy[7-¹³C]-benzyl alcohol to 3,4-Dimethoxy[7-¹³C]-benzaldehyde allows researchers to precisely follow the fate of the benzylic carbon, confirming the reaction mechanism and identifying any potential side products. Furthermore, in studies of polymerization or condensation reactions, such as the formation of cyclotriveratrylenes, labeling the benzylic carbon provides a clear marker to understand the assembly of these complex molecular architectures. chemicalbook.comresearchgate.net The enhanced signal of the ¹³C nucleus in NMR spectroscopy provides greater sensitivity and resolution for analyzing the structure and dynamics of molecules containing this label.
Overview of Academic Research Trajectories for Isotope-Labeled Compounds
The use of isotope-labeled compounds in academic research has seen a significant and sustained upward trajectory. Initially developed as tools for fundamental studies in chemistry and biochemistry, their application has expanded into diverse fields. The market for stable isotope-labeled compounds has been steadily growing, with projections indicating continued expansion, reflecting the increasing demand from academic and research institutions, as well as pharmaceutical and biotechnology companies. 360iresearch.comdatabridgemarketresearch.com
Current research trends focus on several key areas:
Metabolomics and Fluxomics: A major area of research involves using stable isotopes to map and quantify metabolic networks in various organisms. nih.govacs.org This has profound implications for understanding disease states and for metabolic engineering.
Drug Discovery and Development: Isotopically labeled compounds are crucial throughout the drug development pipeline. acs.org They are used in early-stage binding assays, metabolism and pharmacokinetic studies, and as internal standards for quantitative analysis. symeres.comacs.org
Environmental Science: Stable isotopes are used to trace the fate of pollutants in the environment, providing insights into their degradation pathways and persistence. symeres.com
Structural Biology: NMR studies utilizing ¹³C and ¹⁵N labeling are essential for determining the three-dimensional structures of proteins and other biomolecules. symeres.com
The continuous development of more sophisticated analytical instrumentation and the increasing availability of a wider range of labeled compounds are expected to further drive innovation and discovery in these and other areas of scientific research. 360iresearch.com
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)(113C)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-5,10H,6H2,1-2H3/i6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGPRYNGFWGMMV-PTQBSOBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[13CH2]O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Site Specific 13c Isotopic Incorporation
Strategies for Carbon-13 Enrichment at the C-7 Benzylic Position
Achieving high isotopic purity and yield at the target benzylic carbon requires carefully designed synthetic strategies. The primary approaches involve either building the molecule from a ¹³C-labeled precursor or selectively modifying a pre-existing structure to introduce the isotope at the desired location.
Multi-Step Synthesis from ¹³C-Labeled Precursors
A common and effective strategy for site-specific isotopic labeling is to begin with a simple, commercially available ¹³C-labeled starting material and elaborate it through a series of chemical reactions to the target molecule. libretexts.org This approach offers precise control over the location of the isotopic label. For the synthesis of 3,4-Dimethoxy[7-¹³C]-benzyl Alcohol, a plausible multi-step synthesis could start from a ¹³C-labeled cyanide or a ¹³C-labeled methyl source.
One potential, though not explicitly detailed in the provided search results for this specific molecule, route could involve the following conceptual steps:
Introduction of the ¹³C label: This could be achieved by reacting 3,4-dimethoxybenzyl chloride with a ¹³C-labeled cyanide, such as potassium cyanide (K¹³CN), to form 3,4-dimethoxy[α-¹³C]-benzyl cyanide.
Conversion to the corresponding carboxylic acid: Hydrolysis of the nitrile group would yield 3,4-dimethoxy[α-¹³C]-phenylacetic acid.
Reduction to the alcohol: The carboxylic acid can then be reduced to the desired 3,4-Dimethoxy[7-¹³C]-benzyl Alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).
Targeted Reduction Approaches of ¹³C-Carbonyl Derivatives
A more direct and widely documented method involves the targeted reduction of a ¹³C-labeled carbonyl compound. This approach is often preferred due to the commercial availability of labeled aldehydes and the high efficiency of reduction reactions.
Reductive Conversion of [7-¹³C]-3,4-Dimethoxybenzaldehyde
The most common and efficient synthesis of 3,4-Dimethoxy[7-¹³C]-benzyl Alcohol involves the reduction of its corresponding aldehyde, [7-¹³C]-3,4-Dimethoxybenzaldehyde. This precursor is synthesized by the formylation of 1,2-dimethoxybenzene (B1683551) using a ¹³C-labeled formylating agent.
The reduction of the aldehyde to the primary alcohol is typically achieved using hydride-based reducing agents.
Key Reducing Agents and Reaction Conditions:
| Reducing Agent | Solvent | Temperature | Key Features |
| Sodium Borohydride (B1222165) (NaBH₄) | Ethanol, Methanol, or THF | 0–25 °C | A mild and selective reducing agent, commonly used for its ease of handling and high yields. researchgate.netkyoto-u.ac.jp |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Diethyl Ether | 0 °C to room temperature | A powerful reducing agent, suitable for a wide range of carbonyl compounds. Requires anhydrous conditions. |
| Hydrogen gas (H₂) with a catalyst | Ethanol | 25–40 °C | Catalytic hydrogenation over palladium on carbon (Pd/C) is a scalable method often used in industrial settings. |
The general procedure for the reduction using sodium borohydride involves dissolving the [7-¹³C]-3,4-Dimethoxybenzaldehyde in a suitable alcohol solvent, followed by the portion-wise addition of NaBH₄ at a controlled temperature. The reaction is typically rapid and proceeds with high chemoselectivity for the aldehyde group. After the reaction is complete, a workup procedure involving quenching with water and extraction of the product is performed.
Chemo-Enzymatic Synthesis Routes for Stereoselective Labeling
Chemo-enzymatic synthesis combines the advantages of chemical synthesis with the high selectivity of enzymatic transformations. d-nb.infobeilstein-journals.org This approach can be particularly valuable for achieving stereoselective isotopic labeling, which is crucial for studying the stereospecificity of enzymes. nih.gov
While the search results provide examples of chemo-enzymatic synthesis for other labeled aromatic amino acids and complex N-glycans, d-nb.infonih.govnih.gov specific protocols for the stereoselective synthesis of 3,4-Dimethoxy[7-¹³C]-benzyl Alcohol were not explicitly found. However, the principles can be applied. For instance, a prochiral precursor could be stereoselectively reduced using an alcohol dehydrogenase. nih.gov A review of chemo-enzymatic methods highlights the use of enzymes like phenylalanine ammonia (B1221849) lyase (PAL) for the synthesis of labeled L-phenylalanine, demonstrating the potential of enzymes in isotopic labeling. d-nb.info
Optimization of Reaction Conditions for Isotopic Purity and Yield
Key Optimization Parameters:
Purity of Labeled Precursors: The isotopic enrichment of the final product is directly dependent on the isotopic purity of the starting ¹³C-labeled material.
Reaction Conditions: Temperature, reaction time, and the stoichiometry of reagents must be carefully controlled to minimize side reactions that could lead to isotopic dilution or the formation of impurities.
Purification Techniques: Chromatography is a standard technique for purifying the final product and ensuring high isotopic and chemical purity.
Inert Atmosphere: For reactions involving sensitive reagents like LiAlH₄ or catalytic hydrogenation, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is essential to prevent oxidation and other side reactions. semanticscholar.org
Studies on metabolic flux analysis emphasize the importance of using tracers with high isotopic purity to obtain accurate data. nih.gov While these studies focus on biological systems, the underlying principle of minimizing isotopic dilution is directly applicable to chemical synthesis.
Derivatization from Biologically Relevant Precursors (e.g., from Eugenol (B1671780), if ¹³C incorporation is feasible)
Eugenol, a major component of clove oil, can serve as a renewable and readily available starting material for the synthesis of various aromatic compounds, including 3,4-dimethoxybenzaldehyde (B141060). researchgate.net Research has demonstrated the conversion of eugenol to 3,4-dimethoxybenzaldehyde through a multi-step process involving methylation and oxidation. researchgate.net This aldehyde can then be reduced to 3,4-dimethoxybenzyl alcohol. researchgate.net
To produce the ¹³C-labeled target compound from eugenol, the isotopic label would need to be introduced at the appropriate stage. One hypothetical route could involve:
Synthesis of unlabeled 3,4-dimethoxybenzaldehyde from eugenol. researchgate.net
A subsequent reaction to introduce the ¹³C label at the carbonyl carbon. However, this is generally less straightforward than starting with a labeled precursor.
A more feasible, though indirect, approach would be to utilize a ¹³C-labeled reagent in one of the steps of the eugenol derivatization. For instance, if a ¹³C-labeled methylating agent were used in the initial step, the resulting methoxy (B1213986) groups would be labeled, not the benzylic carbon. Therefore, for site-specific labeling at the C-7 position, direct derivatization of eugenol is less practical than the targeted synthesis from a ¹³C-labeled carbonyl precursor.
Applications in Biosynthetic Pathway Delineation
Isotopic Tracer Studies in Natural Product Biosynthesis
Stable isotope labeling is a powerful technique for tracking the flow of atoms through metabolic pathways. nih.gov By introducing a compound with a specific isotopic label, such as ¹³C, into a biological system, scientists can follow the label's incorporation into downstream metabolites, thereby mapping the biosynthetic route. The use of ¹³C is particularly advantageous due to the low natural abundance of this isotope (about 1.1%), which makes the introduced label easily detectable against the natural background. oup.com
The use of ¹³C-labeled precursors is a fundamental strategy for understanding how simple primary metabolites are assembled into complex natural products. oup.comcore.ac.uk While 3,4-Dimethoxy[7-¹³C]-benzyl Alcohol is itself a secondary metabolite, its labeled carbon can be traced if it is further metabolized into other complex molecules within an organism. For instance, in studies of fungal metabolism, labeled veratryl alcohol (the common name for 3,4-dimethoxybenzyl alcohol) can be used to understand the biosynthesis of other related secondary metabolites. jmb.or.krnih.gov The ¹³C label acts as a beacon, allowing researchers to follow the journey of the benzyl (B1604629) carbon as it is incorporated into new molecular skeletons. This process often involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to detect the position and extent of ¹³C incorporation in the final products.
A generalized example of how a labeled precursor is used to trace a biosynthetic pathway is shown below:
| Step | Description |
| 1. Administration | A ¹³C-labeled precursor (e.g., 3,4-Dimethoxy[7-¹³C]-benzyl Alcohol) is introduced to the biological system (e.g., a fungal culture). |
| 2. Incubation | The organism metabolizes the labeled precursor. |
| 3. Isolation | The complex natural product of interest is isolated from the culture. |
| 4. Analysis | The isolated product is analyzed using NMR and/or MS to determine the location and abundance of the ¹³C label. |
| 5. Pathway Delineation | The position of the label in the final product provides direct evidence of the biosynthetic pathway and the specific atoms that are transferred from the precursor. |
Isotopically labeled compounds are instrumental in identifying previously unknown intermediates and understanding the branch points in a biosynthetic pathway. When 3,4-Dimethoxy[7-¹³C]-benzyl Alcohol is fed to an organism, the label may not only appear in the final product but also in transient intermediates. psu.edu By isolating and identifying these labeled intermediates, researchers can piece together the step-by-step sequence of the pathway.
For example, if the metabolism of 3,4-Dimethoxy[7-¹³C]-benzyl Alcohol leads to multiple labeled products, it suggests a branch point in the pathway where the molecule is directed towards different biosynthetic routes. The relative incorporation of the ¹³C label into these different products can also provide insights into the metabolic flux through each branch. d-nb.info
The specific labeling in 3,4-Dimethoxy[7-¹³C]-benzyl Alcohol allows for the detailed study of enzyme mechanisms. nih.govnih.gov For example, if an enzyme catalyzes the oxidation of the benzyl alcohol group, the resulting product will retain the ¹³C label at the corresponding position. This allows for the direct monitoring of the enzyme's activity and the fate of the substrate's carbon atom.
O-methylation: While the label in 3,4-Dimethoxy[7-¹³C]-benzyl Alcohol is not on the methoxy (B1213986) groups, related studies using precursors with labeled methyl groups are used to investigate O-methyltransferases.
Hydroxylation: If a hydroxylation reaction occurs elsewhere on the molecule, the presence of the ¹³C label at the benzylic position can help confirm the identity of the transformed product through spectroscopic methods.
Oxidative Phenol Coupling: In reactions where the aromatic ring is involved, the ¹³C label on the benzylic carbon serves as a stable marker to track the fate of the entire benzyl moiety throughout the coupling process.
Metabolism of Lignin (B12514952) and Related Aromatic Compounds
Lignin is a complex aromatic polymer found in the cell walls of terrestrial plants. Its degradation is a key process in the global carbon cycle and has significant biotechnological interest. 3,4-Dimethoxybenzyl alcohol serves as a simple, non-phenolic model compound to study the complex enzymatic processes involved in lignin degradation. researchgate.netnih.gov
The structure of 3,4-dimethoxybenzyl alcohol resembles the non-phenolic subunits of lignin, making it an ideal substrate for studying the enzymes involved in lignin breakdown, particularly those produced by white-rot fungi. researchgate.netnih.gov The use of the ¹³C-labeled version, 3,4-Dimethoxy[7-¹³C]-benzyl Alcohol, allows for precise tracking of the degradation products and the elucidation of the reaction mechanisms. For instance, it has been used in studies with the white-rot fungus Phanerochaete chrysosporium to understand the role of lignin peroxidase. jmb.or.kr
Lignin-degrading fungi secrete powerful oxidative enzymes, including lignin peroxidases (LiP) and manganese peroxidases (MnP), to break down lignin. jmb.or.krresearchgate.net 3,4-Dimethoxybenzyl alcohol is a well-known substrate for these enzymes. medchemexpress.com
Manganese peroxidase (MnP) is a key enzyme in lignin degradation. researchgate.net While its primary role is the oxidation of Mn²⁺ to Mn³⁺, which then acts as a diffusible oxidizer of phenolic lignin components, some MnPs can also directly oxidize non-phenolic compounds like 3,4-dimethoxybenzyl alcohol, often in a manganese-independent manner. nih.gov Studies using 3,4-Dimethoxy[7-¹³C]-benzyl Alcohol can help to clarify the products of this oxidation and the specific bonds that are cleaved.
The table below summarizes the products of the catalytic hydrodeoxygenation of 3,4-dimethoxybenzyl alcohol using a palladium-based catalyst, which simulates one possible transformation pathway.
| Catalyst | Solvent / H-donor | Temperature (°C) | Conversion (%) | Selectivity for 1,2-dimethoxy-benzene (%) | Selectivity for 3,4-dimethoxytoluene (B46254) (%) |
| Pd/CNX | iso-propanol | 220 | ~100 | 46 | 54 |
| Pd/CNX with 1% HCOOH | iso-propanol | 220 | ~100 | Lower | Higher |
Data sourced from a study on selective hydrodeoxygenation. researchgate.netnih.gov
The ¹³C label in 3,4-Dimethoxy[7-¹³C]-benzyl Alcohol would be retained in the corresponding positions of the products (1,2-dimethoxy-benzene and 3,4-dimethoxytoluene), allowing for unambiguous identification and quantification of the reaction products through mass spectrometry. This level of detail is crucial for understanding the mechanisms of enzymatic and catalytic degradation of lignin model compounds.
Insights into Alkyl and Aryl Moiety Incorporation in Biosynthetic Products (e.g., Isoquinoline (B145761) Alkaloids, Aporphine (B1220529) Alkaloids)
The biosynthesis of benzylisoquinoline alkaloids (BIAs), a large and pharmacologically significant class of plant metabolites, originates from the amino acid L-tyrosine. mdpi.comnih.gov Two tyrosine-derived units, dopamine (B1211576) and 4-hydroxyphenylacetaldehyde, condense to form the central precursor, (S)-norcoclaurine, which possesses the fundamental 1-benzylisoquinoline (B1618099) skeleton. oup.comresearchgate.net This core structure is the foundation from which a vast diversity of alkaloids, including the analgesic morphine, the antimicrobial berberine, and the vasodilator papaverine, are built. oup.com
The aryl moiety (the benzyl group) of these alkaloids is of particular interest to researchers. The specific incorporation of this group and its subsequent biochemical transformations are critical steps that define the final structure and function of the alkaloid. The use of isotopically labeled precursors, a technique known as tracer studies, has been fundamental to mapping these complex pathways. h1.coimperial.ac.ukannualreviews.org
3,4-Dimethoxy[7-¹³C]-benzyl Alcohol is an ideal tool for these investigations. While not a natural precursor itself, it can be supplied to plant cell cultures or used in enzyme assays to trace the fate of its benzyl group. scispace.com The stable ¹³C isotope at the benzylic carbon (C-7) acts as a spectroscopic marker that can be unequivocally detected by Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net This allows researchers to follow the precise path of the labeled carbon as it is incorporated into the alkaloid backbone and rearranged.
Tracing the Path to Isoquinoline and Aporphine Alkaloids:
The central intermediate for many BIAs is (S)-reticuline. researchgate.netresearchgate.net The biosynthesis of (S)-reticuline from (S)-norcoclaurine involves a series of hydroxylation and methylation reactions. By feeding ¹³C-labeled precursors to plant systems, scientists can confirm the sequence of these enzymatic steps. nih.gov
From the crucial branch point of (S)-reticuline, the pathway diverges to form various alkaloid classes. researchgate.net The formation of aporphine alkaloids, for instance, involves an intramolecular oxidative coupling of (S)-reticuline, a reaction that creates the characteristic biphenyl (B1667301) system of the aporphine core. acs.org Using 3,4-Dimethoxy[7-¹³C]-benzyl Alcohol or similarly labeled precursors in these studies enables researchers to:
Verify the incorporation of the benzyl unit into the final alkaloid structure.
Determine the specific rearrangement and coupling mechanisms by analyzing the position of the ¹³C label in the final product. nih.gov
Identify and characterize the enzymes responsible for these transformations, such as oxidases and methyltransferases. nih.govh1.co
The data gathered from such tracer studies are crucial for understanding the metabolic logic that leads to the immense structural diversity of alkaloids. This knowledge is not only of academic importance but also foundational for metabolic engineering efforts aimed at increasing the production of medicinally valuable compounds in microbial or plant-based systems. researchgate.net
Interactive Data Table: Key Intermediates and Enzymes in BIA Biosynthesis
The following table summarizes key molecules and the enzymes that catalyze their transformation in the biosynthetic pathways leading to isoquinoline and aporphine alkaloids. A labeled compound like 3,4-Dimethoxy[7-¹³C]-benzyl Alcohol can be used to probe the function and specificity of these enzymes, particularly those acting on the benzyl moiety of the isoquinoline skeleton.
| Precursor / Intermediate | Enzyme | Product | Alkaloid Class |
| Dopamine + 4-HPAA | Norcoclaurine Synthase (NCS) | (S)-Norcoclaurine | Benzylisoquinoline |
| (S)-Norcoclaurine | 6-O-Methyltransferase (6OMT) | (S)-Coclaurine | Benzylisoquinoline |
| (S)-Coclaurine | N-Methyltransferase (CNMT) | (S)-N-Methylcoclaurine | Benzylisoquinoline |
| (S)-N-Methylcoclaurine | 3'-Hydroxylase (CYP80B) | (S)-3'-Hydroxy-N-methylcoclaurine | Benzylisoquinoline |
| (S)-3'-Hydroxy-N-methylcoclaurine | 4'-O-Methyltransferase (4'OMT) | (S)-Reticuline | Benzylisoquinoline |
| (S)-Reticuline | Berberine Bridge Enzyme (BBE) | (S)-Scoulerine | Protoberberine |
| (S)-Reticuline | Salutaridine Synthase (CYP719B1) | Salutaridine | Morphinan |
| (S)-Reticuline | Corytuberine synthase (CYP80G2) | (S)-Corytuberine | Aporphine |
Theoretical and Computational Approaches in Conjunction with Isotopic Labeling
Quantum Chemical Calculations for Reaction Energetics and Transition State Geometries
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. For 3,4-Dimethoxy[7-13C]-benzyl alcohol, these calculations can be employed to model reactions such as oxidation to 3,4-Dimethoxy[7-¹³C]-benzaldehyde or nucleophilic substitution at the benzylic carbon.
Table 1: Application of Quantum Chemical Calculations
| Computational Method | Application for this compound | Insights Gained |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic structure and energy of reactants, products, and transition states. | Reaction feasibility (ΔG), activation energy barriers (Ea), and reaction thermodynamics. |
| Frequency Calculations | Determination of vibrational modes for all stationary points on the potential energy surface. | Zero-point energy (ZPE) corrections, characterization of transition states (one imaginary frequency), and prediction of IR spectra. |
| Intrinsic Reaction Coordinate (IRC) | Mapping the reaction pathway from the transition state to the reactants and products. | Confirmation that the calculated transition state connects the intended reactants and products. |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Interactions
Molecular dynamics (MD) simulations offer a way to observe the motion of a molecule over time, providing insights into its flexibility and interactions with its environment. imrpress.com For this compound, MD simulations can elucidate its conformational preferences, which are dictated by the rotation around the C-C and C-O bonds.
In the context of biological systems, MD simulations are used to model the binding of a ligand to a receptor. imrpress.com For instance, if 3,4-Dimethoxybenzyl alcohol were being studied as an inhibitor of a specific enzyme, MD simulations could predict its binding pose within the active site. The simulations can reveal crucial intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. While the ¹³C label does not significantly alter the classical mechanics of the simulation, it provides a reference point for correlation with experimental data, such as that from Nuclear Magnetic Resonance (NMR), which is highly sensitive to the isotopic label.
Computational Modeling of Kinetic Isotope Effects and Isotopic Fractionation
The primary utility of the ¹³C label in this compound from a computational standpoint is the ability to model Kinetic Isotope Effects (KIEs). A KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. The ¹³C label at the benzylic carbon allows for the study of KIEs in reactions involving the cleavage of the C-H or C-O bonds at this position.
Computational modeling of KIEs involves calculating the vibrational frequencies of the ground state and the transition state for both the labeled (¹³C) and unlabeled (¹²C) molecules. The difference in zero-point energy between the isotopic systems is the principal contributor to the KIE. A significant KIE (kH/kC > 1) indicates that the bond to the labeled carbon is being broken in the rate-determining step of the reaction. This provides invaluable insight into the reaction mechanism and the geometry of the transition state.
Table 2: Interpreting Kinetic Isotope Effects (KIEs)
| KIE Value (k¹²/k¹³) | Interpretation | Implication for this compound Reactions |
|---|---|---|
| ~1.0 | No significant isotope effect. | The C7-H or C7-O bond is not broken or formed in the rate-determining step. |
| >1.0 (Normal KIE) | The bond to the isotopic atom is broken in the rate-determining step. | A reaction like the oxidation of the alcohol to an aldehyde likely involves C-H bond cleavage at the C7 position in its slowest step. |
| <1.0 (Inverse KIE) | The bonding to the isotopic atom becomes stiffer in the transition state. | A reaction where the C7 carbon's coordination number increases or its bonding environment becomes more constrained in the transition state. |
For example, in a proposed oxidation of the alcohol, comparing the reaction rates of the ¹³C-labeled and unlabeled versions can confirm whether the benzylic C-H bond is broken in the transition state.
Structure-Activity Relationship (SAR) Studies Informed by Isotopic Labeling
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. nih.gov These studies typically involve synthesizing and testing a series of analogues to determine which functional groups are essential for activity. acs.orgresearchgate.net
In the context of this compound, SAR studies could be informed by:
Metabolic Stability: If the compound is metabolized via oxidation at the benzylic position, the ¹³C label would lead to a slightly slower rate of metabolism due to the KIE. This can help determine if the C7 position is a primary site of metabolic breakdown, a key consideration in drug design.
Receptor Binding: While the ¹³C label itself does not directly impact binding affinity, it allows for advanced NMR techniques to be used to study the conformation of the molecule when bound to a biological target. This structural information is critical for understanding the SAR and designing more potent analogues. For example, SAR studies on related benzyl (B1604629) alcohol derivatives have shown that the nature and position of substituents on the aromatic ring significantly influence toxicity and biological activity, which is often related to the molecule's hydrophobicity (log Kow) and electronic properties (Hammett constants). nih.gov The insights from isotopic labeling at the benzylic carbon can complement these broader SAR findings by pinpointing the role of the benzylic position itself in the molecule's mechanism of action.
Emerging Research Avenues and Future Directions
Integration with Advanced Spectroscopic Techniques for Real-Time Dynamics
The integration of 3,4-Dimethoxy[7-¹³C]-benzyl alcohol with advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), is paving the way for real-time monitoring of dynamic systems. The ¹³C label serves as a distinct spectroscopic marker, allowing for the unambiguous tracking of the benzylic carbon during chemical transformations and enzymatic reactions.
In the context of lignin (B12514952) biodegradation, a critical area of research for biofuel and renewable chemical production, 3,4-Dimethoxy[7-¹³C]-benzyl alcohol acts as a valuable model compound for the more complex lignin polymer. psu.edu Lignin-degrading enzymes, such as lignin peroxidase (LiP), play a crucial role in the breakdown of this resilient biopolymer. psu.eduresearchgate.net By using the ¹³C-labeled substrate, researchers can employ NMR spectroscopy to monitor the enzymatic oxidation of the alcohol to the corresponding aldehyde in real-time. nih.gov This allows for the precise determination of reaction kinetics and the identification of transient intermediates that would be difficult to observe with unlabeled compounds. scispace.comacs.org
Table 1: Spectroscopic Data for 3,4-Dimethoxybenzyl alcohol
| Nucleus | Chemical Shift (ppm) |
| ¹³C | 149.1, 148.6, 133.8, 119.5, 111.1, 110.0, 65.1, 55.9, 55.8 |
| ¹H | 6.91-6.81 (m, 3H), 4.58 (s, 2H), 3.87 (s, 3H), 3.86 (s, 3H) |
Note: Data corresponds to the unlabeled compound and is sourced from publicly available spectral databases. The ¹³C spectrum of the labeled compound would show a significantly enhanced signal for the C7 carbon.
Development of Novel Synthetic Strategies for Complex Isotope-Labeled Scaffolds
3,4-Dimethoxy[7-¹³C]-benzyl alcohol serves as a fundamental building block in the development of novel synthetic strategies for more complex, multi-labeled scaffolds. These intricate molecules are essential for probing the detailed mechanisms of lignin biosynthesis and degradation. The synthesis of isotopically labeled lignin oligomers, for instance, provides invaluable tools for understanding the stereochemistry and reactivity of different linkages within the lignin polymer. researchgate.netchemistryviews.org
The synthetic approaches often involve the initial preparation of a ¹³C-labeled precursor, such as ¹³C-vanillin, which is then elaborated into 3,4-Dimethoxy[7-¹³C]-benzyl alcohol and subsequently incorporated into larger structures. researchgate.net These strategies enable the site-specific introduction of isotopic labels, which is crucial for detailed mechanistic studies using techniques like NMR to track the fate of specific atoms during complex reaction sequences. The development of efficient and scalable syntheses for these labeled building blocks is a continuing area of research, aiming to make these powerful research tools more accessible.
Exploration of 3,4-Dimethoxy[7-¹³C]-benzyl Alcohol in Advanced Materials Science Research
The application of 3,4-Dimethoxy[7-¹³C]-benzyl alcohol is extending into the realm of advanced materials science. Veratryl alcohol, its unlabeled counterpart, has been utilized in the synthesis of molecularly imprinted polymers (MIPs). biomedres.infoalliedacademies.orgresearchgate.net These polymers are designed to have specific recognition sites for a target molecule, in this case, veratryl alcohol itself, mimicking the active sites of enzymes like lignin peroxidase.
By incorporating 3,4-Dimethoxy[7-¹³C]-benzyl alcohol into the synthesis of these MIPs, researchers can use solid-state NMR to probe the structure and dynamics of the polymer-template interactions. The ¹³C label provides a sensitive handle to study the binding environment within the polymer matrix and to understand the factors governing molecular recognition. This knowledge can guide the design of new functional materials with tailored properties for applications in catalysis, sensing, and separations. The ability to track the labeled compound within a polymer matrix opens up new possibilities for characterizing material properties and performance at a molecular level.
Contribution to Fundamental Understanding of Chemical Transformations and Biological Processes
Isotopically labeled compounds are indispensable for gaining a fundamental understanding of intricate chemical and biological pathways. 3,4-Dimethoxy[7-¹³C]-benzyl alcohol is a key player in elucidating the metabolism of lignin-related compounds by microorganisms, particularly white-rot fungi. nih.govasm.orgnih.gov These fungi secrete enzymes that can break down lignin, a process of significant interest for biorefineries.
Studies using radiolabeled veratryl alcohol have been instrumental in mapping its biosynthetic pathway in fungi like Phanerochaete chrysosporium. nih.govasm.orgnih.gov The use of the stable isotope ¹³C in 3,4-Dimethoxy[7-¹³C]-benzyl alcohol allows for non-invasive, real-time tracking of its metabolic fate within living organisms using NMR and MS. nih.gov This enables researchers to identify metabolic intermediates and end-products, providing a detailed picture of the biochemical transformations. vanderbilt.eduresearchgate.netunifr.chnih.gov
Furthermore, this labeled compound is crucial for investigating the mechanism of lignin-degrading enzymes. Veratryl alcohol is known to act as a redox mediator for lignin peroxidase, facilitating the oxidation of the bulky lignin polymer. psu.eduacs.org By using 3,4-Dimethoxy[7-¹³C]-benzyl alcohol, scientists can precisely follow the electron transfer processes and the fate of the veratryl alcohol cation radical, a key intermediate in the catalytic cycle. This detailed mechanistic insight is vital for the development of more efficient enzymatic systems for biomass conversion.
Q & A
Q. How does the <sup>13</sup>C isotopic label at position 7 influence reaction kinetics in catalytic oxidation studies?
- Methodological Answer : The <sup>13</sup>C label enables kinetic isotope effect (KIE) studies to probe transition states. For example, oxidation of this compound with Oxidant VIII B (Entry 13, >99% yield) can be monitored via <sup>13</sup>C NMR to assess electronic effects. Compare reaction rates with unlabeled analogs to quantify KIE (e.g., kH/kC ~1.0–1.1 for non-rate-determining steps) .
Q. What strategies resolve contradictions in reported oxidation yields for 3,4-Dimethoxy benzyl alcohol derivatives?
- Methodological Answer :
- Oxidant Selection : Oxidant VIII B (e.g., IBX derivatives) outperforms VIII A (Entry 13 vs. Entry 5, 48% vs. >99% yield) due to enhanced electron-withdrawing capacity .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of methoxy-rich substrates.
- Catalyst Loading : Incremental increases in catalyst (e.g., 10–20 mol%) can overcome steric hindrance from methoxy groups .
Q. How does the electronic profile of this compound enhance efficiency in photoredox-catalyzed radical alkynylation?
- Methodological Answer : The methoxy groups donate electrons, stabilizing radical intermediates during β-fragmentation. For example, 3,4-dimethoxy BI’-alkyne achieved 85% yield in photoredox alkynylation (vs. 74% for unsubstituted BI-alkyne) by facilitating radical generation and coupling. Use <sup>13</sup>C labeling to track mechanistic pathways via isotopic tracing .
Q. What role does this compound play in synthesizing isotopically labeled pharmaceutical intermediates?
- Methodological Answer : The compound serves as a precursor for <sup>13</sup>C-labeled veratryl alcohol derivatives, critical in lignin degradation studies. For example, coupling with Au-Cu bimetallic catalysts (Figure 1, ) enables valorization into aromatic aldehydes for drug discovery. Isotopic labeling aids in metabolic flux analysis (MFA) of lignin-derived compounds .
Data Contradiction Analysis
Q. Why do oxidation yields vary significantly between Oxidant VIII A and VIII B for 3,4-Dimethoxy benzyl alcohol?
- Analysis : Oxidant VIII B (likely a hypervalent iodine reagent) generates milder acidic conditions, reducing side reactions (e.g., overoxidation to carboxylic acids). In contrast, VIII A may promote competing pathways under harsher conditions. Validate via controlled experiments:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
